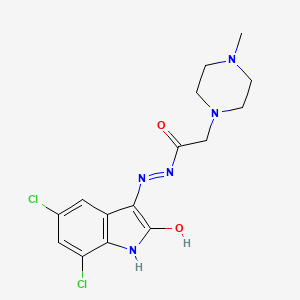
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound with a unique structure that combines elements of piperazine, acetic acid, and indolinylidene hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves multiple steps, starting with the preparation of the piperazineacetic acid derivative. The process includes:
Formation of 4-methyl-1-piperazineacetic acid: This step involves the reaction of piperazine with acetic acid under controlled conditions to introduce the acetic acid moiety.
Introduction of the indolinylidene hydrazide group: This step involves the reaction of the 4-methyl-1-piperazineacetic acid with 5,7-dichloro-2-oxo-3-indolinylidene hydrazide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazineacetic acid, 4-methyl-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
- 1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)-
Uniqueness
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to the presence of the 5,7-dichloro-2-oxo-3-indolinylidene group, which imparts specific chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86873-26-9 |
|---|---|
Molecular Formula |
C15H17Cl2N5O2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C15H17Cl2N5O2/c1-21-2-4-22(5-3-21)8-12(23)19-20-14-10-6-9(16)7-11(17)13(10)18-15(14)24/h6-7,18,24H,2-5,8H2,1H3 |
InChI Key |
QYKQHUQKUXNTRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




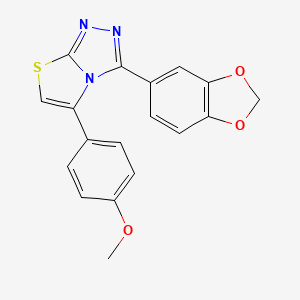
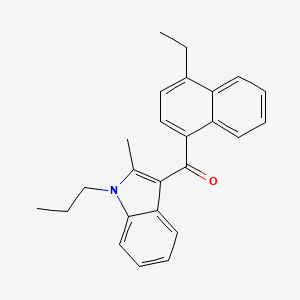


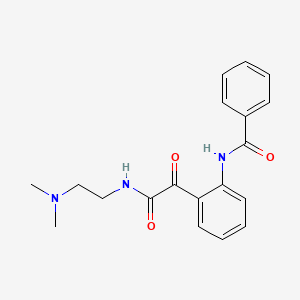
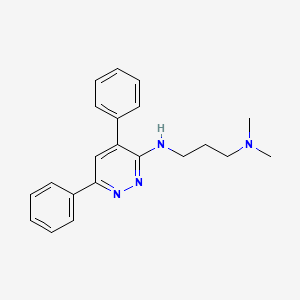
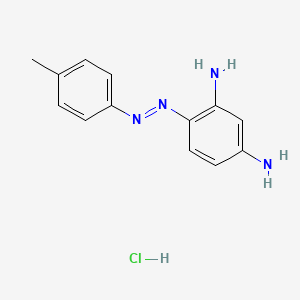
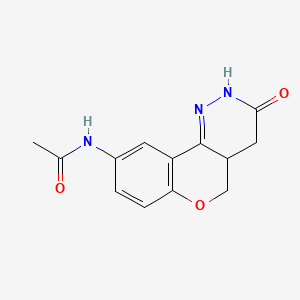
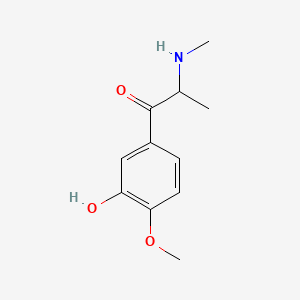
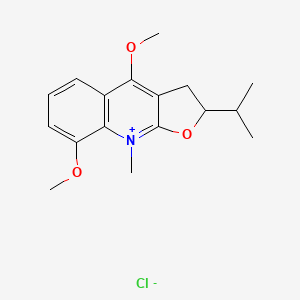
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)

